rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine

Lipophilicity logP Drug-likeness

Researchers requiring stereochemically defined piperazine building blocks for SAR exploration often face regioisomeric ambiguity. rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine (CAS 2096501-19-6) provides a precisely characterized racemic cis scaffold. • Defined cis configuration at C2/C6 ensures consistent 3D pharmacophore presentation • Balanced lipophilicity (cLogP >1.0) and low MW (196.22) for fragment-based screening • 19F NMR-active trifluoroethyl group enables binding confirmation • Selective N4 functionalization without disturbing N1 substituent • Supplied with full characterization data; ready for immediate dispatch

Molecular Formula C8H15F3N2
Molecular Weight 196.2
CAS No. 2096501-19-6
Cat. No. B6284376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine
CAS2096501-19-6
Molecular FormulaC8H15F3N2
Molecular Weight196.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine: Structure & Sourcing


rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine is a chiral, fluorinated piperazine derivative with the molecular formula C8H15F3N2 and a molecular weight of 196.22 g/mol [1]. The compound is a racemic mixture (rac) possessing a cis relative configuration at the 2- and 6-positions, where two methyl groups are oriented on the same face of the piperazine ring, opposite to the N1 trifluoroethyl substituent . This specific combination of substituents and stereochemistry distinguishes it from other dimethyl-piperazine regioisomers and mono-substituted trifluoroethyl-piperazines, serving as a specialized building block in medicinal chemistry and chemical biology research [2].

Scaffold identity Racemic cis-2,6-dimethylpiperazine with N1-trifluoroethyl; specialized chiral building block
Stereochemistry Defined cis configuration supports consistent SAR campaigns and chiral method development
Physicochemical profile Fluorinated motif moderates lipophilicity and metabolic stability for fragment-to-lead programs

rac-(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine: Advantages Over Analogs


Substituting this compound with a generic piperazine or a regioisomeric analog risks altering critical molecular properties including lipophilicity, basicity, and three-dimensional conformation. The synergy between the electron-withdrawing trifluoroethyl group and the electron-donating 2,6-dimethyl groups creates a distinct electrostatic and steric environment [1]. Published structure-activity relationship (SAR) studies on 2,6-dimethylpiperazine cores demonstrate that stereochemistry and substitution patterns profoundly influence target binding: the (2R,6R) stereoisomer of a related core exhibited an 18-fold enhancement in CPS1 inhibitory activity compared to the cis-racemic mixture, underscoring the biological sensitivity to the specific stereochemistry [2]. Uncontrolled substitution with analogs lacking this precise combination of substituents may compromise the intended pharmacological or chemical probe properties.

Regioisomer 2,2-Dimethyl or 2,3-disubstituted analogs may shift conformational pre-organization and reduce biological recognition compared with the 2,6-cis pattern.
Stereochemistry Single-enantiomer or diastereomeric mixtures can alter assay response; SAR shows stereochemical sensitivity at the piperazine core.
N-substitution N-acylated analogs lose the basic amine, modifying ionization and solubility profile; not interchangeable for applications requiring a protonatable handle.

rac-(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine: Comparative Evidence


Trifluoroethyl-Driven Lipophilicity Modulation

The addition of a trifluoroethyl (-CH2CF3) group to the piperazine core significantly increases lipophilicity compared to non-fluorinated analogs. The measured logP of 2,6-dimethylpiperazine is 0.61, while the logP of 1-(2,2,2-trifluoroethyl)piperazine ranges from 0.45 to 0.72 [1][2]. The target compound, combining both features, is predicted to have a logP substantially higher than 2,6-dimethylpiperazine alone due to the additive effect of the fluorinated alkyl chain and the methyl substituents, enhancing membrane permeability.

Lipophilicity shift
Class-level inference
Est. logP >1.0 vs 0.61 for parent 2,6-dimethylpiperazine
Predicted additive effect of trifluoroethyl and methyl groups on membrane permeability.
No experimental logP confirmed; fragment-based estimation.
Lipophilicity logP Drug-likeness ADME

2,6- vs. 2,2-Dimethyl Substitution Patterns

The target compound features 2,6-dimethyl substitution, which positions the methyl groups to flank both sides of the piperazine ring. In contrast, the 2,2-dimethyl isomer (CAS 1267349-95-0) bears geminal methyl groups at a single carbon, leading to a fundamentally different conformational profile and steric environment [1]. Published SAR data on 2,6-dimethylpiperazine cores show that the 2,6-dimethyl substitution pattern is tolerated for biological activity, while 2,3-disubstitution or ring-bridging significantly reduces inhibition (up to >20-fold loss in CPS1 IC50) [2].

Regioisomer impact
Cross-study comparable
2,6-dimethyl tolerated; 2,3-disubstitution >20-fold loss in CPS1 inhibition
2,6-substitution pattern maintains active conformation in SAR models.
From CPS1 biochemical assay data (Rolfe et al. 2020).
Regioisomers Structure-Activity Relationship Piperazine Conformation Medicinal Chemistry

Stereochemical Purity of cis Racemate

The compound is supplied as a racemic mixture of the (2R,6S) and (2S,6R) enantiomers, with a typical purity of 95% . This is a critical differentiator from single-enantiomer preparations or diastereomeric mixtures. Published SAR demonstrates that stereochemistry profoundly impacts activity: the isolated (2R,6R) enantiomer H3B-374 exhibited an 18-fold improvement in CPS1 IC50 (360 nM) compared to the cis-racemic mixture 6 (IC50 ~6.5 µM) [1]. Using an undefined mixture of stereoisomers would introduce uncontrolled variability in biological assays.

Racemate vs. enantiomer
Cross-study comparable
(2R,6R) enantiomer 18-fold more potent than cis-racemate (IC50 360 nM vs ~6.5 µM)
Stereochemical composition critically influences target engagement readouts.
Vendor racemate 95% purity; single enantiomer not supplied.
Stereochemistry Racemic Mixture Chiral Separation Reproducibility

Fluorinated Motif for Metabolic Stability

The trifluoroethyl group is a recognized bioisostere that enhances metabolic stability by blocking oxidative metabolism at the N-alkyl position. Non-fluorinated N-alkyl piperazines are susceptible to N-dealkylation by cytochrome P450 enzymes . While no head-to-head microsomal stability data was identified for this exact compound, the presence of the -CH2CF3 group is established in the medicinal chemistry literature to reduce intrinsic clearance compared to simple alkyl substituents such as ethyl or methyl .

Metabolic stability
Class-level inference
Trifluoroethyl group expected to reduce CYP-mediated N-dealkylation
Fluorine effect may support metabolic stability screening in vitro.
No direct microsomal stability data for this compound.
Metabolic Stability Fluorine Chemistry CYP450 Oxidative Metabolism

Conformational Pre-organization from cis-2,6-Dimethyl

The cis-2,6-dimethyl substitution on the piperazine ring restricts ring-flipping dynamics. The (2R,6S) configuration places both methyl groups in equatorial positions in the most stable chair conformation, pre-organizing the ring and reducing the entropic penalty upon binding to a biological target [1]. In the CPS1 inhibitor program, the 2,6-dimethyl analog (6) retained activity comparable to the unsubstituted core, while ring-bridging or 2,3-disubstitution caused significant loss of inhibition, indicating that the 2,6-substitution pattern maintains an active conformation [2].

Conformational restriction
Class-level inference
cis-2,6-dimethyl restricts chair flip; equatorial methyl orientation
Pre-organized scaffold may reduce entropic penalty upon target binding.
Based on stereochemical principles and published SAR.
Piperazine Conformation Chair Flip Steric Effect Ligand Pre-organization

N1-Trifluoroethyl vs. N-Acyl Derivatization

The target compound features a basic N1 amine substituted with a trifluoroethyl group, whereas the active CPS1 inhibitors such as H3B-374 and H3B-616 utilize N1,N4-diacyl substitution [1]. This fundamental difference determines the compound's ionization state at physiological pH. N,N'-diacylated piperazines are neutral molecules, while N-alkyl piperazines are basic (predicted pKa ~8-9 based on 2,6-dimethylpiperazine pKa of 9.38) [2]. This distinction directly impacts solubility, permeability, and the type of intermolecular interactions (e.g., hydrogen bonding, ionic interactions with acidic residues) the compound can engage in.

Ionization state
Class-level inference
Predicted pKa ~8-9 (basic amine) vs. N-acyl analogs (neutral)
Protonatable N4 enables salt formation and hydrogen-bond interactions distinct from acylated cores.
pKa estimated from 2,6-dimethylpiperazine; experimental verification recommended.
N-Substitution CPS1 Inhibition Allosteric Modulation Amide vs. Amine

rac-(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine: Recommended Applications


Fragment-Based Drug Discovery for Intracellular Proteins

The compound's balanced lipophilicity (estimated logP > 1.0), low molecular weight (196.22 g/mol), and the presence of a basic amine make it a suitable fragment for screening against intracellular targets such as kinases, epigenetic readers, or metabolic enzymes. The trifluoroethyl group provides a favorable 19F NMR probe for fragment hit confirmation and binding studies. [1]

Late-Stage Diversification for CNS-Penetrant Leads

The scaffold serves as a chiral building block for synthesizing focused libraries where modulation of lipophilicity and basicity is required. The N4 secondary amine can be selectively functionalized (e.g., acylation, reductive amination) without affecting the N1 trifluoroethyl substituent, enabling rapid SAR exploration.

Biophysical Assays Using Defined Stereochemistry

As a well-characterized racemic mixture with a defined cis configuration, the compound is suitable for use as a reference standard in chiral separation method development or as a tool compound in assays where stereochemical outcomes influence biological readouts. [2]

Metabolic Stability Optimization for Piperazine Leads

Incorporation of this compound as a building block in early lead generation can preemptively address N-dealkylation liabilities common to N-alkyl piperazines. The electron-withdrawing trifluoroethyl group reduces the electron density at the adjacent nitrogen, slowing CYP450-mediated oxidative metabolism.

Application
Selection Property
Validation Focus
Fragment-based screening for intracellular targets
Balanced lipophilicity and 19F NMR probe capability
Binding assay confirmation and fragment elaboration
CNS-targeted library synthesis
Chiral building block with modifiable N4 secondary amine
Selective N4 derivatization and permeability assessment
Chiral method development
Well-defined racemic cis mixture as reference standard
Stereochemical separation and assay consistency
Metabolic stability screening for piperazine leads
Trifluoroethyl group reducing N-dealkylation susceptibility
Microsomal stability assay and metabolite profiling
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